molecular formula C10H10BrNO3 B1273893 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid CAS No. 25589-41-7

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

Cat. No.: B1273893
CAS No.: 25589-41-7
M. Wt: 272.09 g/mol
InChI Key: MJQBQVIGARYLLU-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid is an organic compound that features a brominated aromatic ring attached to an amino group, which is further connected to a butanoic acid moiety

Biochemical Analysis

Biochemical Properties

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid plays a significant role in biochemical reactions due to its structural features. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles . Additionally, the amino group in this compound can form hydrogen bonds with proteins, influencing their structure and function. The interactions of this compound with enzymes such as proteases and kinases can modulate their activity, leading to changes in metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of transcription factors, leading to changes in gene expression patterns . Additionally, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, the inhibition of kinases by this compound can disrupt cell signaling pathways, resulting in altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties, which can impact the overall effects of the compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways . At higher doses, it can cause toxic or adverse effects, such as cellular toxicity and organ damage. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, it can inhibit the activity of enzymes involved in glycolysis, leading to changes in the levels of metabolic intermediates. Additionally, this compound can interact with cofactors such as NADH and ATP, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules, further modulating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-bromoaniline and succinic anhydride.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for higher yields and purity. This could involve:

    Catalysts: Using copper catalysts to enhance the reaction efficiency.

    Solvents: Employing solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.

    Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials, such as surfactants and polymers.

Comparison with Similar Compounds

    4-Bromoaniline: Shares the brominated aromatic ring but lacks the butanoic acid moiety.

    4-[(4-Bromophenyl)amino]-4-oxobutanoic acid derivatives: Variants with different substituents on the aromatic ring or modifications to the butanoic acid moiety.

Uniqueness:

    Structural Features: The combination of a brominated aromatic ring with an amino and butanoic acid group makes it unique.

    Reactivity: Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, adds to its versatility.

Properties

IUPAC Name

4-(4-bromoanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQBQVIGARYLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385217
Record name 4-(4-Bromoanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25589-41-7
Record name 4-(4-Bromoanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMOSUCCINANILIC ACID
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